Cas no 29106-49-8 (Procyanidin B2)
Procyanidin B2 Chemical and Physical Properties
Names and Identifiers
-
- Procyanidin B2
- Proanthocyanidin B2
- [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol,2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3R,3'R,4R)-
- [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol,2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahy...
- PROCYANIDIN B2(P)
- PROCYANIDIN B2(P) PrintBack
- (-)epicatechin-(-)-epicatechin
- 4,8'-BI-[(+)-EPICATECHIN]
- EPICATECHIN(4B-8)EPICATECHIN
- EPICATECHIN(4BETA->8)EPICATECHIN
- PROCYANIDIN B1(P)
- Procyanidin?B2
- PROCYANIDINDIMERB2
- Procyanidol B2
- (−)-Epicatechin (4β-8)-(−)-epicatechin
- (2R,2'R,3R,3'R,4R)-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-[4,8'-bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol
- Epicatechin-(4β→8)-epicatechin
- (+)-Procyanidin B2
- 2,3-cis-proanthocyanidin
- L88HKE854X
- EC-(4b,8)-EC
- Procyanidin B-2
- Epicathechin-(4beta->8)-epicathechin
- [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3R,3'R,4R)-
- C30H26O12
- Procyanidin-B2
- Procyanidin dimer B2
- 4,8'-Bi((+)-epicatechin))
- XFZJEEAOWLFHDH-NFJBMHMQSA-N
- Procyanid
- (2R,2'R,3R,3'R,4R)-2,2'-Bis(3,4-dihydroxyphenyl)-4,8'-bichroman-3,3',5,5',7,7'-hexol
- (4,8'-BI-2H-1-BENZOPYRAN)-3,3',5,5',7,7'-HEXOL, 2,2'-BIS(3,4-DIHYDROXYPHENYL)-3,3',4,4'-TETRAHYDRO-, (2R,2'R,3R,3'R,4R)-
- C17639
- J-017393
- cis″-4,8″-Bi(3,3',4',5,7-pentahydroxyflavane)
- HY-N0796
- CHEBI:75632
- 29106-49-8
- NSC 623097
- (-)-Epicatechin-(4.beta.-8)-(-)-epicatechin
- PROCYANIDIN B2 DIMER
- (2R-(2alpha,3alpha,4beta(2'R*,3'R*)))-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-(4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol
- Procyanidin B2, analytical standard
- LMPK12030002
- (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
- 4,8″-Bi-[(+)-epicatechin], cis
- NSC-623097
- BDBM50553253
- (4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R-(2alpha,3alpha,4beta(2'R*,3'R*)))-
- PROCYANIDIN B2 (USP-RS)
- PROCYANIDINB2
- PROCYANIDIN B2, (+)-
- (2R-(2.ALPHA.,3.ALPHA.,4.BETA.(2'R*,3'R*)))-2,2'-BIS(3,4-DIHYDROXYPHENYL)-3,3',4,4'-TETRAHYDRO-(4,8'-BI-2H-1-BENZOPYRAN)-3,3',5,5',7,7'-HEXOL
- UNII-L88HKE854X
- (2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-8-yl]chromane-3,5,7-triol
- PROCYANIDIN B2 (CONSTITUENT OF GRAPE SEEDS OLIGOMERIC PROANTHOCYANIDINS)
- MFCD01861513
- PROCYANIDIN B2 [USP-RS]
- (4,8'-BI-2H-1-BENZOPYRAN)-3,3',5,5',7,7'-HEXOL, 2,2'-BIS(3,4-DIHYDROXYPHENYL)-3,3',4,4'-TETRAHYDRO-, (2R-(2.ALPHA.,3.ALPHA.,4.BETA.(2'R*,3'R*)))-
- AKOS008901339
- DTXSID701028797
- A912693
- cis,cis'-4,8'-Bi(3,3',4',5,7-pentahydroxyflavane)
- (2R,2'R,3R,3'R,4R)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichromane]-3,3',5,5',7,7'-hexaol
- (2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-4,8'-bichromene-3,3',5,5',7,7'-hexol
- CS-5982
- BS-49221
- (-)-EPICATECHIN-(4.BETA.->8)-(-)-EPICATECHIN
- SCHEMBL288579
- Q7247552
- (-)-EPICATECHIN-(4beta->8)-(-)-EPICATECHIN
- CHEMBL38714
- DA-57056
- (2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
-
- MDL: MFCD01861513
- Inchi: 1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1
- InChI Key: XFZJEEAOWLFHDH-NFJBMHMQSA-N
- SMILES: O1C2=C([H])C(=C([H])C(=C2[C@]([H])(C2=C(C([H])=C(C3C([H])([H])[C@]([H])([C@@]([H])(C4C([H])=C([H])C(=C(C=4[H])O[H])O[H])OC2=3)O[H])O[H])O[H])[C@]([H])([C@@]1([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])O[H]
Computed Properties
- Exact Mass: 578.14200
- Monoisotopic Mass: 578.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 42
- Rotatable Bond Count: 3
- Complexity: 925
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 221
- Molecular Weight: 578.5
- XLogP3: 2.4
Experimental Properties
- Color/Form: Brown powder
- Density: 1.705
- Melting Point: 197-198 ºC
- Boiling Point: 955.3℃/760mmHg
- Flash Point: 531.6°C
- Refractive Index: 1.80
- Solubility: 20.86 mg/L @ 25 °C (est)
- PSA: 220.76000
- LogP: 2.99500
Procyanidin B2 Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Procyanidin B2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0447-20mg |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024910-1mg |
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| ChemScence | CS-5982-1mg |
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| ChemScence | CS-5982-5mg |
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| ChemScence | CS-5982-10mg |
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Procyanidin B2 Suppliers
Procyanidin B2 Related Literature
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Hui Tian,Wanchun Sun,Qianying Zhang,Xiaofei Li,Ying Sang,Jian Li,Yunhui Niu,Hong Ding RSC Adv. 2018 8 23835
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Daneel Ferreira,Desmond Slade Nat. Prod. Rep. 2002 19 517
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Liuqing Wang,Yoko Yamashita,Shingo Komeda,Akiko Saito,Hitoshi Ashida Food Funct. 2018 9 5362
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Shuying Tang,Nan Luo,Qingzhu Zeng,Lihong Dong,Ruifen Zhang,Shan He,Anindya Nag,Fei Huang,Dongxiao Su Food Funct. 2023 14 7672
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Lingxi Li,Zhe Li,Zongmin Wei,Weichao Yu,Yan Cui RSC Adv. 2020 10 7108
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Biflavonoids and polyflavonoids
- Natural Products and Extracts Plant Extracts Plant based Nelia pillansii
- Procyanidins
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Other Chemical Reagents
Additional information on Procyanidin B2
Procyanidin B2 (CAS No. 29106-49-8): A Comprehensive Overview
Procyanidin B2 (CAS No. 29106-49-8) is a naturally occurring polyphenolic compound that belongs to the class of flavonoids known as procyanidins. These compounds are primarily found in various plant sources, including apples, grapes, and cocoa. Procyanidin B2 has gained significant attention in recent years due to its diverse range of biological activities and potential health benefits. This comprehensive overview aims to provide a detailed understanding of Procyanidin B2, including its chemical structure, sources, biological activities, and recent research findings.
Chemical Structure and Properties
Procyanidin B2 is a dimeric procyanidin composed of two catechin units linked by a C4-C8 bond. Its molecular formula is C30H26O12, and it has a molecular weight of 578.52 g/mol. The compound is characterized by its high degree of hydroxylation, which contributes to its strong antioxidant properties. Procyanidin B2 is highly soluble in water and ethanol, making it suitable for various applications in pharmaceuticals and nutraceuticals.
Sources and Extraction
Procyanidin B2 is abundantly found in several plant sources, with notable concentrations in grape seeds, cocoa beans, and apple peels. The extraction of Procyanidin B2 from these sources typically involves solvent extraction methods such as ethanol or methanol extraction followed by purification techniques like column chromatography or high-performance liquid chromatography (HPLC). Recent advancements in extraction technologies have improved the yield and purity of Procyanidin B2, making it more accessible for research and commercial use.
Biological Activities and Health Benefits
Procyanidin B2 has been extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. One of the most significant benefits of Procyanidin B2 is its potent antioxidant activity. It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. This property makes Procyanidin B2 a valuable component in the prevention and treatment of oxidative stress-related diseases such as cardiovascular disease, neurodegenerative disorders, and cancer.
In addition to its antioxidant properties, Procyanidin B2 exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have demonstrated that Procyanidin B2 can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. This anti-inflammatory activity has potential applications in the management of chronic inflammatory conditions such as arthritis and inflammatory bowel disease.
Cardioprotective Effects
The cardioprotective effects of Procyanidin B2 have been extensively investigated in both preclinical and clinical studies. Research has shown that Procyanidin B2 can improve endothelial function by enhancing nitric oxide (NO) production and reducing endothelial cell apoptosis. It also helps to lower blood pressure by relaxing vascular smooth muscle cells and improving blood flow. These mechanisms contribute to the overall cardiovascular health benefits associated with Procyanidin B2.
Cancer Prevention
Procyanidin B2 has shown promise in cancer prevention due to its ability to induce apoptosis in cancer cells while sparing normal cells. Studies have demonstrated that Procyanidin B2 can inhibit the proliferation of various cancer cell lines, including breast cancer, colon cancer, and prostate cancer cells. The compound achieves this by modulating cell cycle progression and inducing cell cycle arrest at the G1/S phase. Additionally, Procyanidin B2 has been shown to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to drug-induced apoptosis.
Clinical Trials and Safety Profile
Clinical trials evaluating the safety and efficacy of Procyanidin B2 have yielded promising results. A randomized controlled trial conducted on individuals with cardiovascular risk factors demonstrated that supplementation with Procyanidin B2 significantly improved markers of endothelial function and reduced oxidative stress levels. Another study on patients with type 2 diabetes showed that Procyanidin B2 supplementation led to improvements in glycemic control and reduced inflammation markers.
The safety profile of Procyanidin B2 is generally favorable, with no major adverse effects reported at recommended dosages. However, as with any dietary supplement or pharmaceutical agent, it is important to consult with a healthcare professional before starting supplementation, especially for individuals with pre-existing medical conditions or those taking other medications.
Current Research Trends
The field of research on Procyanidin B2 is rapidly evolving, with ongoing studies exploring new applications and mechanisms of action. Recent advancements include the development of novel delivery systems to enhance the bioavailability and efficacy of Procyanidin B2. For example, nanoparticle-based formulations have shown promise in improving the oral absorption and systemic distribution of Procyanidin B2, potentially expanding its therapeutic potential.
In addition to delivery systems, researchers are investigating the synergistic effects of combining Procyanidin B2 with other natural compounds or conventional drugs to achieve enhanced therapeutic outcomes. For instance, studies have shown that co-administration of Procyanidin B2 with omega-3 fatty acids can provide additional cardiovascular benefits compared to either compound alone.
Conclusion
Procyanidin B2 (CAS No. 29106-49-8) is a versatile polyphenolic compound with a wide range of biological activities and potential health benefits. Its potent antioxidant, anti-inflammatory, cardioprotective, and anticancer properties make it a valuable component in both preventive medicine and therapeutic interventions. Ongoing research continues to uncover new applications and mechanisms of action for Procyanidin B2, further solidifying its importance in the field of nutraceuticals and pharmaceuticals.